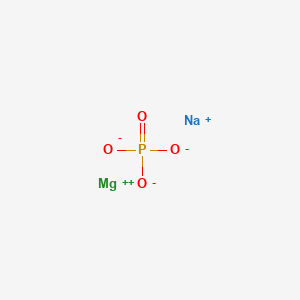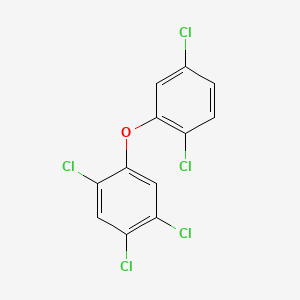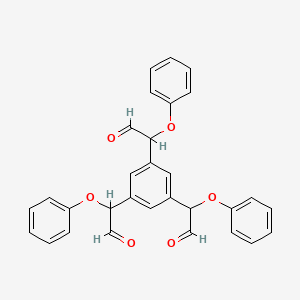
Oxobis(toluene-p-sulphonato)vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxobis(toluene-p-sulfonato)vanadium is a chemical compound with the molecular formula C14H14O7S2V and a molecular weight of 411.344 g/mol. It is known for its unique properties and applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of Oxobis(toluene-p-sulfonato)vanadium typically involves the reaction of vanadium pentoxide with toluene-p-sulfonic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Oxobis(toluene-p-sulfonato)vanadium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium oxides, while reduction reactions may produce vanadium(III) complexes .
Applications De Recherche Scientifique
Oxobis(toluene-p-sulfonato)vanadium has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the polymerization of olefins . In biology, it has been studied for its potential as an enzyme inhibitor and its effects on cellular processes . In medicine, it is being investigated for its potential therapeutic applications, including its role in the treatment of diabetes and cancer . In industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Oxobis(toluene-p-sulfonato)vanadium involves its interaction with molecular targets and pathways within cells. It can act as an inhibitor of specific enzymes, such as protein tyrosine phosphatases, which play a role in regulating cellular signaling pathways . By inhibiting these enzymes, Oxobis(toluene-p-sulfonato)vanadium can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Oxobis(toluene-p-sulfonato)vanadium can be compared with other vanadium-based compounds, such as vanadyl sulfate and vanadium pentoxide. While all these compounds contain vanadium, they differ in their chemical structures and properties . For example, vanadyl sulfate is commonly used as a dietary supplement for its potential health benefits, while vanadium pentoxide is used as a catalyst in industrial processes . The unique combination of toluene-p-sulfonic acid and vanadium in Oxobis(toluene-p-sulfonato)vanadium gives it distinct properties and applications .
Propriétés
Numéro CAS |
21493-51-6 |
|---|---|
Formule moléculaire |
C14H16O7S2V |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;oxovanadium |
InChI |
InChI=1S/2C7H8O3S.O.V/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);; |
Clé InChI |
IRGQWVJBFRICBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O=[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)





![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)





